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molecular formula C14H13NO3 B8636821 4-(4-Methoxyphenoxy)benzamide

4-(4-Methoxyphenoxy)benzamide

Cat. No. B8636821
M. Wt: 243.26 g/mol
InChI Key: VUVVTABUMRIAMK-UHFFFAOYSA-N
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Patent
US07119201B2

Procedure details

4-(4-Cyanophenoxy)-methoxybenzene (7.66 g, 34 mmol) and water (6.13 g, 340 mmol) in methanesulfonic acid (32.7 g) were heated to 80° C. for 16 hours. The cooled mixture was poured onto ice/water and after stirring for 1 hour the solid was collected and air dried yielding 8.4 g of 4-(4-methoxyphenoxy)benzamideas a white solid. GC-MS (m/z, EI): 243 [M]+.
Quantity
7.66 g
Type
reactant
Reaction Step One
Name
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)#[N:2].[OH2:18]>CS(O)(=O)=O>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][C:6]2[CH:16]=[CH:17][C:3]([C:1]([NH2:2])=[O:18])=[CH:4][CH:5]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
7.66 g
Type
reactant
Smiles
C(#N)C1=CC=C(OC2=CC=C(C=C2)OC)C=C1
Name
Quantity
6.13 g
Type
reactant
Smiles
O
Name
Quantity
32.7 g
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 1 hour the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled mixture was poured onto ice/water
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
yielding 8.4 g of 4-(4-methoxyphenoxy)benzamideas a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC=C(OC2=CC=C(C(=O)N)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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